Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a piperidine ring through a methanone bridge
Mechanism of Action
Mode of Action
, which may play a role in the compound’s interaction with its targets.
Result of Action
As a benzofuran compound, it may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone. For instance, benzofuran compounds can undergo photoinduced 6π-electrocyclization , suggesting that light exposure could potentially influence the compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.
Linking the Moieties: The final step involves linking the benzofuran and piperidine moieties through a methanone bridge, often using coupling reactions facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong acids or bases, as well as catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes, particularly those involving benzofuran or piperidine-containing compounds.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 5-bromo-1-benzofuran-2-yl derivatives have shown significant biological activity.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their pharmacological properties.
Uniqueness
What sets Benzofuran-2-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone apart is its unique combination of a benzofuran ring and a piperidine ring, linked through a methanone bridge. This structure may confer unique reactivity and biological activity, making it a valuable compound for further study.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-10-21-13-14-6-5-9-19(12-14)18(20)17-11-15-7-3-4-8-16(15)22-17/h1,3-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNVOEASVKGEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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